
3-Bromobenzoic Acid Methyl Ester-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromobenzoic Acid Methyl Ester-d4: is a deuterated derivative of 3-Bromobenzoic Acid Methyl Ester. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms in the methyl ester group. The molecular formula of this compound is C8H3D4BrO2. This compound is often used in various scientific research applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromobenzoic Acid Methyl Ester-d4 typically involves the esterification of 3-Bromobenzoic Acid with deuterated methanol (CD3OD) in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of deuterated methanol in large quantities and efficient recycling of the catalyst are crucial for cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromobenzoic Acid Methyl Ester-d4 undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The ester can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of palladium catalysts.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Major Products:
Substitution: Products vary depending on the nucleophile used.
Reduction: 3-Bromobenzyl alcohol.
Oxidation: 3-Bromobenzoic acid.
Aplicaciones Científicas De Investigación
Chemistry: 3-Bromobenzoic Acid Methyl Ester-d4 is used as a precursor in the synthesis of various organic compounds. Its deuterated form is particularly useful in nuclear magnetic resonance (NMR) spectroscopy for studying reaction mechanisms and molecular structures.
Biology: In biological research, this compound is used to study metabolic pathways and enzyme kinetics. The deuterium atoms provide a unique way to trace the compound’s transformation in biological systems.
Medicine: this compound is used in the development of deuterated drugs. Deuterium substitution can enhance the metabolic stability and reduce the toxicity of pharmaceutical compounds.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials with specific characteristics.
Mecanismo De Acción
The mechanism of action of 3-Bromobenzoic Acid Methyl Ester-d4 involves its interaction with various molecular targets. The deuterium atoms in the compound can influence the rate of chemical reactions due to the isotope effect. This can lead to changes in the reaction pathways and the formation of different products compared to the non-deuterated form.
Molecular Targets and Pathways:
Enzymes: The compound can interact with enzymes involved in ester hydrolysis, leading to the formation of deuterated alcohols and acids.
Receptors: In biological systems, the compound can bind to specific receptors, influencing cellular signaling pathways.
Comparación Con Compuestos Similares
3-Bromobenzoic Acid Methyl Ester: The non-deuterated form of the compound.
3-Bromobenzoic Acid Ethyl Ester: An ester with an ethyl group instead of a methyl group.
4-Bromobenzoic Acid Methyl Ester: A positional isomer with the bromine atom at the 4-position.
Uniqueness: 3-Bromobenzoic Acid Methyl Ester-d4 is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The deuterium atoms enhance the compound’s stability and allow for detailed studies using NMR spectroscopy. This makes it a valuable tool in various fields, including chemistry, biology, and medicine.
Propiedades
Fórmula molecular |
C8H7BrO2 |
|---|---|
Peso molecular |
219.07 g/mol |
Nombre IUPAC |
methyl 3-bromo-2,4,5,6-tetradeuteriobenzoate |
InChI |
InChI=1S/C8H7BrO2/c1-11-8(10)6-3-2-4-7(9)5-6/h2-5H,1H3/i2D,3D,4D,5D |
Clave InChI |
KMFJVYMFCAIRAN-QFFDRWTDSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])Br)[2H])C(=O)OC)[2H] |
SMILES canónico |
COC(=O)C1=CC(=CC=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


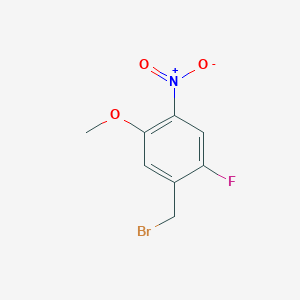
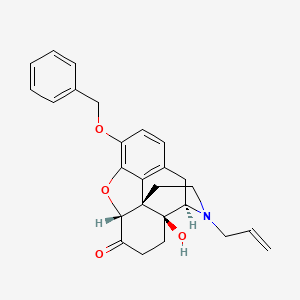
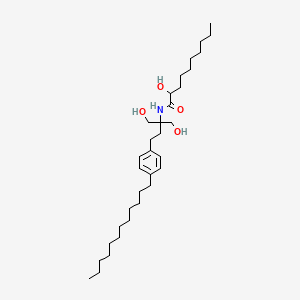

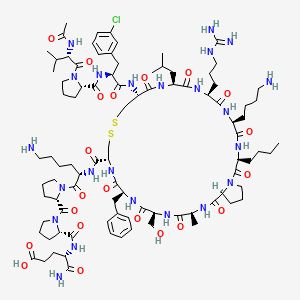

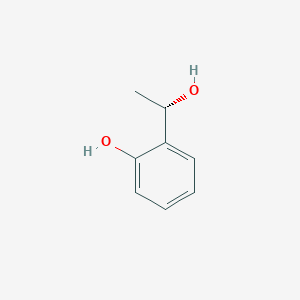
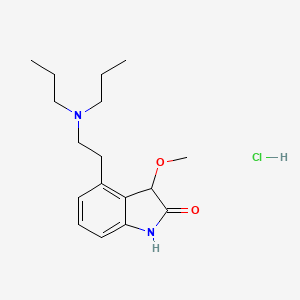
![ethyl (4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B13433137.png)
amine](/img/structure/B13433139.png)

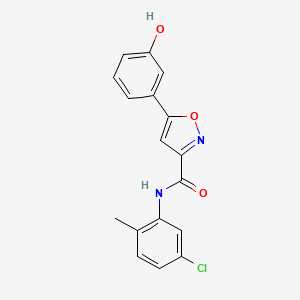
![6-[2-(4,6-Diamino-1,3,5-triazin-2-yl)cyclobutyl]-1,3,5-triazine-2,4-diamine](/img/structure/B13433147.png)

